Everolimus-d4

Vue d'ensemble

Description

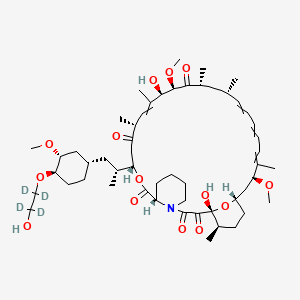

Everolimus-d4 est une forme deutérée de l'éverolimus, un dérivé de la rapamycine. Il est principalement utilisé comme étalon interne dans les applications de chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification de l'éverolimus et des immunosuppresseurs apparentés . Les atomes de deutérium dans l'éverolimus-d4 remplacent les atomes d'hydrogène, ce qui en fait un composé marqué par des isotopes stables qui est chimiquement identique à l'éverolimus mais avec une masse légèrement différente.

Méthodes De Préparation

L'éverolimus-d4 est synthétisé à partir de la rapamycine par une série de réactions chimiques. La voie de synthèse implique les étapes suivantes :

Monosilylation : Le glycol éthylène-d4 est monosilylé avec du chlorure de tert-butyldiméthylsilyle en présence d'une base.

Trifluration : Le produit monosilylé est converti en triflate en utilisant de l'anhydride trifluorométhanesulfonique et de la 2,6-lutidine.

Alkylation : La rapamycine est alkylée avec le triflate dans la 2,6-lutidine et le toluène pour donner de l'éverolimus-d4 protégé par le TBDMS.

Déprotection : Le produit protégé par le TBDMS est déprotégé avec du HCl 1N pour former de l'éverolimus-d4.

Analyse Des Réactions Chimiques

L'éverolimus-d4 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques.

Applications de la recherche scientifique

L'éverolimus-d4 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

L'éverolimus-d4, comme l'éverolimus, inhibe la voie de la cible mammalienne de la rapamycine (mTOR). Il se lie à la protéine FKBP-12 pour former un complexe qui inhibe mTORC1, un régulateur clé de la croissance, de la prolifération et de la survie cellulaires . Cette inhibition conduit à une réduction de la synthèse protéique et à un arrêt du cycle cellulaire, ce qui le rend efficace pour prévenir le rejet de greffe d'organe et traiter certains cancers .

Applications De Recherche Scientifique

Therapeutic Drug Monitoring

Quantitative Bioanalysis

Everolimus-D4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying everolimus levels in biological samples. This application is critical for ensuring accurate therapeutic drug monitoring, which is essential for optimizing dosages in cancer treatments and immunosuppressive therapies. The use of stable-labeled analogs like this compound minimizes variability and potential interferences during analysis, enhancing the reliability of pharmacokinetic studies .

Table 1: Comparison of Internal Standards in LC-MS/MS

| Internal Standard | Variability Level | Application Area |

|---|---|---|

| This compound | Low | Therapeutic drug monitoring |

| 32-desmethoxyrapamycin | High | General pharmacokinetic studies |

| Ascomycin | Moderate | Various drug analyses |

Clinical Applications

Everolimus has been approved for various indications, including organ transplantation and cancer treatment. The use of this compound in clinical studies has provided insights into its efficacy and safety profiles across different patient populations.

Case Study: Tuberous Sclerosis Complex

A pilot study evaluated the safety and efficacy of everolimus in patients with treatment-resistant epilepsy associated with tuberous sclerosis complex (TSC). Patients received everolimus at a dosage of 4.5 mg/m² daily for seven days, with plasma levels monitored using this compound as an internal control. The study found that everolimus was well tolerated, and plasma concentrations remained within the therapeutic range .

Case Study: Advanced Gastroenteropancreatic Neuroendocrine Tumors

An observational study assessed the efficacy of everolimus in treating advanced gastroenteropancreatic neuroendocrine tumors (GEP-NETs). A cohort of 53 patients was analyzed retrospectively, showing significant clinical benefit from everolimus treatment, with manageable safety profiles .

Pharmacokinetic Studies

Pharmacokinetic studies utilizing this compound have elucidated the drug's absorption, distribution, metabolism, and excretion characteristics. These studies are crucial for understanding inter-patient variability and optimizing dosing regimens.

Table 2: Pharmacokinetic Parameters of Everolimus

| Parameter | Value |

|---|---|

| Half-life | 30 hours |

| Peak plasma concentration | 12.4 ng/mL |

| Therapeutic range (cancer) | 5-15 ng/mL |

| Therapeutic range (transplant) | 3-10 ng/mL |

Multi-Drug Analysis in Transplantation Medicine

This compound is also utilized in multi-drug analysis to monitor levels of multiple immunosuppressants simultaneously in transplant patients. This capability is vital for managing potential drug interactions and ensuring optimal therapeutic levels .

Mécanisme D'action

Everolimus-d4, like everolimus, inhibits the mammalian target of rapamycin (mTOR) pathway. It binds to the FKBP-12 protein to form a complex that inhibits mTORC1, a key regulator of cell growth, proliferation, and survival . This inhibition leads to reduced protein synthesis and cell cycle arrest, making it effective in preventing organ transplant rejection and treating certain cancers .

Comparaison Avec Des Composés Similaires

L'éverolimus-d4 est similaire à d'autres inhibiteurs de la mTOR tels que le sirolimus et le tacrolimus. Sa nature deutérée le rend unique en tant qu'étalon interne pour les applications LC-MS. Des composés similaires comprennent :

Sirolimus : Un autre inhibiteur de la mTOR utilisé en thérapie immunosuppressive.

Tacrolimus : Un immunosuppresseur qui inhibe la calcineurine, une voie différente de la mTOR.

32-desméthoxyrapamycine : Un autre étalon interne utilisé en LC-MS pour la quantification de l'éverolimus.

L'éverolimus-d4 offre de meilleures performances en tant qu'étalon interne par rapport à la 32-desméthoxyrapamycine en raison de sa similitude structurale plus étroite avec l'éverolimus .

Activité Biologique

Everolimus-d4 is a deuterated form of everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) complex, which plays a critical role in cell growth, proliferation, and survival. This compound is primarily used in clinical settings for its immunosuppressive properties and its efficacy in treating various cancers. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Everolimus exerts its biological effects by binding to FKBP-12, forming a complex that inhibits mTOR kinase activity. This inhibition affects several downstream signaling pathways involved in cell cycle progression and protein synthesis, particularly impacting the phosphorylation of S6 kinase (S6K) and 4E-BP1, which are crucial for cellular growth and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its oral bioavailability, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 5% in mice and 6% in monkeys.

- Protein Binding : About 75% in humans.

- Volume of Distribution : Approximately 302 L.

- Clearance : Estimated at 21.9 L/h .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 5% (mice), 6% (monkeys) |

| Protein Binding | ~75% (human plasma) |

| Volume of Distribution | 302 L |

| Clearance | 21.9 L/h |

Clinical Applications

This compound has been investigated for its efficacy in various clinical scenarios:

- Cancer Treatment : It is used in advanced renal cell carcinoma and neuroendocrine tumors, demonstrating significant anti-tumor activity.

- Immunosuppression : Everolimus is employed to prevent organ rejection in transplant patients due to its ability to inhibit lymphocyte proliferation .

- Neurological Disorders : Recent studies have explored its use in treating tuberous sclerosis complex (TSC) and focal cortical dysplasia (FCD), showing promising results in reducing seizure frequency .

Case Study 1: Efficacy in Tuberous Sclerosis Complex

A pilot study evaluated everolimus's safety and efficacy in patients with treatment-resistant epilepsy due to TSC. The study involved four active participants receiving everolimus for seven days, with plasma levels maintained within therapeutic ranges. Results indicated a trend towards decreased mTOR signaling without significant adverse events .

Case Study 2: Population Pharmacokinetics

A study developed a population pharmacokinetic model for everolimus in patients with seizures associated with FCD. The model highlighted the influence of body surface area on drug clearance and recommended dosing adjustments based on individual patient characteristics .

Research Findings

Recent research has focused on the proteomic changes induced by everolimus treatment. A study identified significant alterations in protein expression related to metabolic pathways and immune responses following everolimus administration. These findings underscore the compound's multifaceted role beyond mere immunosuppression .

Table 2: Key Proteomic Changes Induced by Everolimus

| Protein | Change Observed | p-value |

|---|---|---|

| Phospho-S6 | Decreased | <0.01 |

| Cytokine IL-6 | Increased | <0.05 |

| Coagulation Factor X | Increased | <0.01 |

Propriétés

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-FQJUTLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.